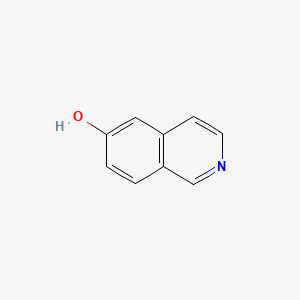![molecular formula C15H15NO3 B1493685 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-27-1](/img/structure/B1493685.png)
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Overview
Description
3-[(2,4-Dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as 3DMAP, is a heterocyclic compound with a variety of uses in the scientific and medical fields. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. In addition, 3DMAP has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been used as a catalyst in organic reactions, such as the synthesis of 2-amino-1,3-dimethylpyrrole.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of certain compounds, such as fatty acids and cholesterol. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to interact with certain proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the synthesis of fatty acids and cholesterol, as well as to interact with certain proteins, such as cytochrome P450. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been shown to have anti-inflammatory and antioxidant effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful for studying these effects. However, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione also has some limitations. For example, it is not very stable and can react with other compounds, which can affect the results of experiments.
Future Directions
The potential future directions for 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione are numerous. It could be used to develop new pharmaceuticals and agrochemicals, as well as to study the biochemical and physiological effects of various compounds. In addition, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione could be used to develop new catalysts for organic reactions. Finally, 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione could be used to study the mechanisms of action of various enzymes and proteins, which could lead to a better understanding of the physiological processes involved in drug metabolism.
properties
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12-14(17)7-11(3)19-15(12)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHMCSEHPAUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(OC2=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)


